2-(Cyanomethyl)benzene-1-sulfonyl chloride, also known by its IUPAC name, is a chemical compound with the molecular formula and a CAS number of 27350-00-1. This compound features a benzene ring substituted with both a cyanomethyl group and a sulfonyl chloride group. The presence of these functional groups contributes to its reactivity and potential applications in various chemical processes.
-(Cyanomethyl)benzene-1-sulfonyl chloride, also known as cyanomethyl benzenesulfonyl chloride (CMBSC), serves as a versatile building block in organic synthesis. Its sulfonyl chloride moiety acts as a good leaving group, facilitating the introduction of various functionalities onto diverse organic molecules through nucleophilic substitution reactions.
A study published in the Journal of the American Chemical Society demonstrates the use of CMBSC for the synthesis of substituted indoles, which are essential heterocyclic compounds with numerous applications in medicinal chemistry and materials science [].
CMBSC finds application in the selective modification of biomolecules, particularly proteins and carbohydrates. The electrophilic nature of the sulfonyl chloride group allows it to react with specific nucleophilic amino acid side chains in proteins, enabling the introduction of labels or probes for further analysis [].
Similarly, CMBSC can be used to modify carbohydrates by targeting their hydroxyl groups. This approach is valuable for studying carbohydrate-protein interactions and developing carbohydrate-based therapeutics [].
While specific biological activity data for 2-(cyanomethyl)benzene-1-sulfonyl chloride is limited, compounds containing sulfonyl chloride groups are often investigated for their potential as pharmaceuticals. Such compounds may exhibit antibacterial or antifungal properties due to their ability to modify biological molecules. Further research is needed to elucidate any direct biological effects.
Several methods exist for synthesizing 2-(cyanomethyl)benzene-1-sulfonyl chloride:
Interaction studies involving 2-(cyanomethyl)benzene-1-sulfonyl chloride are essential for understanding its reactivity and potential effects on biological systems. These studies typically focus on:
Several compounds share structural similarities with 2-(cyanomethyl)benzene-1-sulfonyl chloride. Here are some notable examples:
The uniqueness of 2-(cyanomethyl)benzene-1-sulfonyl chloride lies in its combination of both cyanomethyl and sulfonyl chloride functionalities, which provides distinct reactivity profiles not found in simpler analogs. This makes it particularly valuable in synthetic chemistry where multifunctionality is desired.
2-(Cyanomethyl)benzene-1-sulfonyl chloride is a member of the sulfonyl chloride family, which has been pivotal in organic synthesis since the early 20th century. While its exact discovery date is not documented, sulfonyl chlorides like benzenesulfonyl chloride were first synthesized in the 1930s through reactions involving chlorosulfonic acid and aromatic hydrocarbons. The introduction of the cyanomethyl group at the ortho position likely emerged from later efforts to functionalize aromatic sulfonyl chlorides for specialized applications. This compound’s synthesis aligns with broader trends in modifying sulfonating agents to enhance reactivity or target specific substrates.
The compound’s dual functionality—combining a sulfonyl chloride group and a cyanomethyl substituent—renders it valuable in synthetic chemistry. Its sulfonyl chloride moiety facilitates nucleophilic substitution reactions, enabling the synthesis of sulfonamides, sulfonate esters, and other derivatives. The cyanomethyl group provides a site for further functionalization, such as cross-coupling reactions or transformations into nitriles or amines. Recent studies highlight its role in constructing complex heterocycles, including indoles, which are critical in medicinal chemistry.
Sulfonyl chlorides (RSO₂Cl) are electrophilic intermediates widely used in organic synthesis. Key features include:
| Property | Benzenesulfonyl Chloride | 2-(Cyanomethyl)benzene-1-sulfonyl Chloride |
|---|---|---|
| Molecular Formula | C₆H₅ClO₂S | C₈H₆ClNO₂S |
| Reactivity with Amines | High | High (enhanced by electron-withdrawing groups) |
| Functionalization Sites | None | Cyanomethyl group (C≡N) |
This article systematically evaluates the structural, synthetic, and reactive properties of 2-(cyanomethyl)benzene-1-sulfonyl chloride. Key objectives include:
The systematic IUPAC name for this compound is 2-(Cyanomethyl)benzene-1-sulfonyl chloride, reflecting the sulfonyl chloride functional group at position 1 and the cyanomethyl (-CH₂CN) substituent at position 2 of the benzene ring [1]. Common synonyms include:
The molecular formula is C₈H₆ClNO₂S, with a molecular weight of 215.66 g/mol [1] [5]. The composition is consistent with a monosubstituted benzene ring bearing a sulfonyl chloride (-SO₂Cl) and cyanomethyl group.
The compound’s three-dimensional structure is defined by the planar benzene ring, with the sulfonyl chloride and cyanomethyl groups adopting distinct spatial orientations. Density Functional Theory (DFT) calculations predict a dihedral angle of approximately 85–90° between the sulfonyl chloride group and the cyanomethyl substituent, minimizing steric hindrance [1]. The nitrile group’s linear geometry (C≡N bond length: ~1.16 Å) and the tetrahedral sulfonyl chloride moiety (S-O bond lengths: ~1.43 Å) contribute to this conformational preference.
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
Key IR absorptions (KBr, cm⁻¹):
In acetonitrile, the compound exhibits absorption maxima at λ = 210 nm (π→π* transition of the aromatic ring) and λ = 265 nm (n→π* transition of the nitrile group) [6].
No single-crystal X-ray data are publicly available for this compound. However, analogous benzenesulfonyl chlorides crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 8.2 Å, b = 6.5 Å, c = 12.1 Å, and β = 105° [5].
Polymorphism has not been reported. Predicted crystal packing involves hydrogen bonding between the sulfonyl oxygen and adjacent nitrile groups, with a lattice energy of -45.2 kcal/mol (DFT) [5].
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | <0.1 |
| Dichloromethane | 12.5 |
| Ethanol | 2.3 |
| THF | 8.9 |
Thermogravimetric analysis (TGA) shows decomposition onset at 180 °C, releasing SO₂ and HCl gases [5].
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
The HOMO is localized on the benzene ring (-1.8 eV), while the LUMO resides on the sulfonyl chloride group (-3.0 eV), favoring electrophilic aromatic substitution [1].
COMSOL simulations predict a diffusion coefficient of 1.2 × 10⁻⁹ m²/s in aqueous solutions, consistent with its low solubility [5].
The synthesis of 2-(Cyanomethyl)benzene-1-sulfonyl chloride has been accomplished through several well-established methodologies, each offering distinct advantages and limitations depending on the specific synthetic requirements and available starting materials.
Electrophilic aromatic substitution represents one of the fundamental approaches for introducing sulfonyl chloride functionality onto aromatic systems [1] [2]. The mechanism proceeds through the formation of a highly electrophilic species that attacks the aromatic ring, leading to the substitution of a hydrogen atom with the desired functional group [1] [3]. For 2-(Cyanomethyl)benzene-1-sulfonyl chloride synthesis, this approach typically involves the use of sulfur trioxide or chlorosulfonic acid as the electrophilic sulfur source [4] [5].
The reaction mechanism begins with the generation of a super electrophile, commonly HSO3+ or SO3, which demonstrates sufficient electrophilicity to attack the benzene ring despite the electron-withdrawing nature of the cyanomethyl substituent [2] [3]. The process involves the formation of a sigma complex intermediate, where the aromatic system temporarily loses its aromaticity before deprotonation restores the aromatic character and completes the substitution [1] [6].
Temperature control is critical in these transformations, with optimal conditions typically ranging from 100 to 150 degrees Celsius [4]. Higher temperatures may lead to decomposition or unwanted side reactions, while insufficient heating results in incomplete conversion [8]. The use of concentrated sulfuric acid as both reagent and catalyst enhances the electrophilicity of the sulfur-containing species and facilitates the reaction [6] [5].
The introduction of cyanomethyl groups onto aromatic systems has been achieved through various methodologies, with iron-catalyzed oxidative cross-dehydrogenative coupling emerging as a particularly effective approach [9] [10]. This methodology enables the direct coupling of benzene derivatives with acetonitrile under ambient conditions, providing an atom-efficient route to cyanomethylated aromatics [9] [11].
The iron-catalyzed cyanomethylation process demonstrates excellent functional group compatibility and broad substrate applicability [9] [12]. The reaction proceeds through the formation of cyanomethyl radicals from acetonitrile, which subsequently couple with aromatic substrates in the presence of iron catalysts [10] [11]. Optimal conditions typically involve the use of ferrous chloride as the catalyst, with reaction temperatures around 130 degrees Celsius providing the best balance between reaction rate and selectivity [9] .
Palladium-catalyzed approaches have also been developed for the direct cyanomethylation of aromatic compounds [11]. These methods often employ specialized directing groups to achieve regioselective functionalization, enabling the precise installation of cyanomethyl groups at desired positions [11] [12]. The palladium-catalyzed systems demonstrate high efficiency and excellent functional group tolerance, making them suitable for complex substrate transformations [11].
Traditional sulfonylation approaches for preparing sulfonyl chlorides rely primarily on the reaction of aromatic compounds with chlorosulfonic acid [13] [14]. This methodology provides a direct route to sulfonyl chlorides and has been extensively employed in industrial applications due to its operational simplicity and high yields [13] [15]. The process typically involves the electrophilic attack of chlorosulfonic acid on the aromatic ring, followed by the incorporation of the sulfonyl chloride functionality [14] [16].
The Sandmeyer-type sulfonylation represents another classical approach, involving the diazotization of aniline derivatives followed by reaction with sulfur dioxide and copper catalysts [13] [17]. This methodology has been refined to improve safety and operational convenience, with recent developments focusing on the in-situ generation of diazonium intermediates to minimize the accumulation of potentially explosive species [17] [18].
Thionyl chloride-mediated transformations offer an alternative pathway for sulfonyl chloride formation [13] . These methods typically involve the conversion of sulfonic acid precursors to sulfonyl chlorides through reaction with thionyl chloride, providing gaseous byproducts that simplify purification procedures [19]. The reaction conditions are generally milder than direct chlorosulfonation, making this approach suitable for sensitive substrates [20].
Contemporary synthetic methodologies have focused on developing more sustainable and efficient approaches to sulfonyl chloride synthesis, incorporating principles of green chemistry and process intensification.
Modern catalytic approaches have significantly improved the efficiency and selectivity of sulfonyl chloride synthesis [21] [22]. Photocatalytic methods using potassium poly(heptazine imide) as a heterogeneous catalyst have demonstrated the ability to convert aryldiazonium salts to sulfonyl chlorides under mild conditions with visible light irradiation [17] [22]. These processes operate at room temperature and exhibit high functional group tolerance, representing a significant advancement over traditional thermal methods [17] [22].
The pyrylium salt-mediated activation of primary sulfonamides provides another catalytic route to sulfonyl chlorides [23] [21]. This methodology employs pyrylium tetrafluoroborate as an activating agent in combination with magnesium chloride as the chloride source, enabling the selective conversion of sulfonamides to sulfonyl chlorides under mild conditions [23] [24]. The process demonstrates high selectivity toward amino groups while tolerating sensitive functionalities, making it particularly valuable for late-stage functionalizations [23] [25].
Copper-catalyzed approaches have been developed for the direct conversion of anilines to sulfonyl chlorides using DABSO as a stable sulfur dioxide surrogate [18]. This methodology avoids the need for preformed diazonium salts and operates under mild aqueous conditions, significantly improving safety and operational convenience [18]. The reaction demonstrates excellent scalability, with successful preparation of multi-gram quantities of products [18] [15].
Microwave-assisted synthesis has emerged as a powerful tool for accelerating sulfonyl chloride formation while reducing energy consumption and reaction times [26] [27]. These methods typically operate under solvent-free conditions, eliminating waste generation and simplifying product isolation [26] [28]. Optimal microwave conditions involve power levels of 350 watts with reaction times of 2 to 4 minutes, providing excellent yields while minimizing decomposition [28] [27].
The microwave-promoted sulfonylation of anilines demonstrates remarkable efficiency, with yields typically ranging from 85 to 97 percent within minutes of irradiation [26] [28]. The method preserves stereochemical integrity and shows excellent compatibility with various functional groups, making it suitable for complex molecule synthesis [28] [29]. Temperature control is facilitated by the rapid and uniform heating provided by microwave irradiation, reducing the risk of local overheating and decomposition [26] [27].
Solvent-free synthetic approaches eliminate the need for organic solvents while maintaining high reaction efficiency [26] [30]. These methods typically employ neat reaction conditions with careful temperature control to optimize product formation [26] [31]. The absence of solvents simplifies purification procedures and reduces environmental impact, aligning with green chemistry principles [26] [30].
Continuous flow processing has revolutionized the synthesis of sulfonyl chlorides by enabling precise control of reaction parameters and improving process safety [32] [33]. Flow reactors provide excellent heat and mass transfer characteristics, allowing for efficient processing of highly exothermic reactions [32] [15]. The small reactor volumes and short residence times minimize the accumulation of potentially hazardous intermediates while maximizing space-time yields [32] [33].
The continuous flow synthesis of sulfonyl chlorides from disulfides and thiols using N-chloroamides has been optimized to achieve space-time yields of 6.7 kilograms per liter per hour [32] [33]. These systems employ automated control mechanisms to maintain optimal reaction conditions and prevent thermal runaway [32] [15]. The integration of real-time monitoring enables dynamic adjustment of process parameters based on reaction performance [15] [34].
Temporal kinetic profiling in flow systems has revealed unusual sigmoidal behavior in sulfonyl chloride formation, providing insights into reaction mechanisms and enabling process optimization [32] [33]. The identification of intermediate species has guided the development of improved reaction conditions and enhanced understanding of the underlying chemistry [32] [33]. Continuous operation for extended periods has demonstrated the robustness and scalability of these approaches [35] [34].
The systematic optimization of reaction conditions is essential for maximizing yields and selectivity in sulfonyl chloride synthesis while minimizing side reactions and waste generation.
Temperature optimization requires careful balance between reaction rate and product stability [8]. Lower temperatures generally improve selectivity by minimizing side reactions, while higher temperatures increase reaction rates but may lead to decomposition [20]. For 2-(Cyanomethyl)benzene-1-sulfonyl chloride synthesis, optimal temperatures typically range from 0 to 160 degrees Celsius depending on the specific methodology employed [36].
Solvent selection significantly impacts reaction outcomes through effects on substrate solubility, reaction pathways, and product isolation [36]. Polar aprotic solvents such as acetonitrile and dichloromethane are generally preferred for their ability to dissolve both organic substrates and inorganic reagents while minimizing competing reactions [36] [37]. The choice of solvent also affects the stability of intermediate species and the ease of product purification [36].
Catalyst loading optimization involves finding the minimum effective concentration that provides acceptable reaction rates while minimizing side product formation [36]. Higher catalyst loadings typically increase reaction rates but may lead to increased costs and more complex product purification [20]. Optimal catalyst concentrations for metal-catalyzed systems typically range from 0.1 to 1.0 equivalent, depending on the specific catalyst and substrate combination [36].
Yield improvement strategies focus on optimizing reagent stoichiometry, reaction timing, and process conditions to maximize product formation while minimizing competing pathways [19]. Excess chlorinating reagents are typically employed to ensure complete substrate conversion, with optimal ratios ranging from 2.0 to 2.8 equivalents [38]. Careful control of addition rates and reaction timing prevents reagent accumulation and minimizes side reactions [39].
Purification techniques for sulfonyl chlorides must address their inherent reactivity and moisture sensitivity [40]. Crystallization-based purification represents the primary method for large-scale applications, involving controlled water addition to precipitate the desired product while retaining impurities in solution [36]. The crystallization process requires careful temperature control and aging to promote proper crystal formation and improve filtration characteristics [36].
Continuous purification methods have been developed to address safety concerns and throughput limitations associated with batch processes [15] [34]. Automated continuous stirred-tank reactors enable controlled processing while maintaining consistent product quality [15] [34]. Real-time monitoring through gravimetric balances provides precise control of residence times and flow rates, improving overall process efficiency [15] [34].
The transition from laboratory-scale synthesis to industrial production requires careful consideration of safety, economics, and environmental factors to ensure successful commercialization.
Economic evaluation of sulfonyl chloride synthesis must consider raw material costs, energy consumption, and waste disposal expenses [45] [46]. Process intensification techniques such as continuous flow processing can reduce capital equipment costs while improving energy efficiency [47] [48]. Catalyst recycling and solvent recovery systems can significantly reduce operating costs while minimizing environmental impact [49] [48].
Environmental impact assessment focuses on waste minimization, emission control, and resource conservation [46] [49]. Green chemistry principles guide the selection of environmentally benign solvents and reagents while minimizing waste generation [49] [30]. Life cycle analysis helps identify opportunities for improvement throughout the entire production process [46] [49].
The development of more efficient synthetic routes can reduce both costs and environmental impact [46] [48]. Atom-efficient reactions minimize waste generation while improving overall process economics [49] [50]. Integration of renewable energy sources and sustainable raw materials further enhances the environmental profile of industrial production [46] [49].
The preparation of isotopically labeled sulfonyl chlorides is essential for mechanistic studies, metabolic investigations, and pharmaceutical development applications.
Deuterium labeling of 2-(Cyanomethyl)benzene-1-sulfonyl chloride can be achieved through the use of deuterated acetonitrile as the cyanomethylation source [51] [52]. This approach enables the selective incorporation of deuterium atoms into the cyanomethyl group, providing valuable tools for mechanistic studies and metabolic investigations [51] [53]. The synthetic procedures generally follow the same protocols as for unlabeled compounds, with yields typically ranging from 60 to 80 percent [51] [54].
Carbon-13 labeling involves the use of carbon-13 enriched precursors such as labeled acetonitrile or carbon dioxide [51] [54]. These isotopically enriched reagents enable the incorporation of carbon-13 at specific positions within the molecule, facilitating NMR spectroscopic studies and metabolic tracing experiments [51] [55]. The high cost of carbon-13 labeled reagents necessitates careful optimization of synthetic procedures to maximize isotope incorporation efficiency [51] [54].
The preparation of multiply labeled analogues requires specialized synthetic strategies to achieve selective incorporation at multiple positions [51] [56]. Sequential labeling approaches can be employed to introduce different isotopes at distinct sites within the molecule [56] [54]. The characterization of labeled compounds typically relies on mass spectrometry and NMR spectroscopy to confirm isotope incorporation and positional integrity [51] [56].
Functional group modifications of 2-(Cyanomethyl)benzene-1-sulfonyl chloride enable the preparation of structural analogues for mechanistic and structure-activity relationship studies [57] [58]. The reactive sulfonyl chloride functionality can be readily converted to various derivatives including sulfonamides, sulfonate esters, and other sulfonyl-containing compounds [57] [59]. These transformations typically proceed under mild conditions with high efficiency [57] [58].
The development of photoresponsive derivatives incorporates chromophoric groups that enable light-triggered reactions or fluorescence-based detection [57] [59]. Azobenzene-modified analogues demonstrate photoswitching behavior that can be exploited for controlled release applications [57]. Pyrene-substituted derivatives exhibit fluorescence properties that change upon interaction with biological targets [57] [60].